molecular formula C17H15Cl2N3O3 B1673909 L-689,560 CAS No. 139051-78-8

L-689,560

Cat. No.: B1673909
CAS No.: 139051-78-8
M. Wt: 380.2 g/mol
InChI Key: UCKHICKHGAOGAP-KGLIPLIRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

. The synthetic route typically involves:

  • Formation of the tetrahydroquinoline core.
  • Introduction of the carboxyl and dichloro groups.
  • Coupling with phenylaminocarbonylamino moiety.

Industrial Production Methods

Industrial production methods for L689560 are not widely documented, as it is primarily used for research purposes. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

L689560 undergoes various chemical reactions, including:

    Substitution Reactions: Introduction of functional groups such as carboxyl and dichloro groups.

    Coupling Reactions: Formation of the phenylaminocarbonylamino moiety.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is L689560 itself, with high purity and specific functional groups that enable its activity as an NMDA receptor antagonist .

Mechanism of Action

L689560 exerts its effects by binding to the glycine site of the NMDA receptor, thereby inhibiting its activity. This inhibition prevents the receptor from being activated by glycine, which is essential for the receptor’s function in synaptic transmission and plasticity. The molecular targets include the GluN1 subunit of the NMDA receptor, and the pathways involved are primarily related to synaptic signaling and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L689560 is unique due to its high potency and specificity for the glycine binding site of the NMDA receptor. This specificity makes it a valuable tool for studying the physiological and pathological roles of NMDA receptors in the nervous system .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid' involves the condensation of 2-amino-4,6-dichloro-1,3,5-triazine with 4-anilinomethylamino-5,7-dichloro-2-carboxyquinoline in the presence of a base, followed by hydrolysis of the resulting intermediate to yield the final product.", "Starting Materials": [ "2-amino-4,6-dichloro-1,3,5-triazine", "4-anilinomethylamino-5,7-dichloro-2-carboxyquinoline", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dichloro-1,3,5-triazine and 4-anilinomethylamino-5,7-dichloro-2-carboxyquinoline in a suitable solvent (e.g. DMF).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding an acid (e.g. hydrochloric acid) to the mixture.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by recrystallization or chromatography.", "Step 6: Hydrolyze the intermediate product with a strong acid (e.g. hydrochloric acid) to yield the final product, '4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid'." ] }

CAS No.

139051-78-8

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

IUPAC Name

(2S,4R)-5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C17H15Cl2N3O3/c18-9-6-11(19)15-12(7-9)21-14(16(23)24)8-13(15)22-17(25)20-10-4-2-1-3-5-10/h1-7,13-14,21H,8H2,(H,23,24)(H2,20,22,25)/t13-,14+/m1/s1

InChI Key

UCKHICKHGAOGAP-KGLIPLIRSA-N

Isomeric SMILES

C1[C@H](C2=C(C=C(C=C2Cl)Cl)N[C@@H]1C(=O)O)NC(=O)NC3=CC=CC=C3

SMILES

C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3

Canonical SMILES

C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline
L 689560
L-689,560
L-689560
trans-2-carboxy-5,7-dichloro-4-(((phenylamino)carbonyl)amino)-1,2,3,4-tetrahydroquinoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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